Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Description
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C12H11FO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylate group and a fluorophenyl group
Properties
IUPAC Name |
methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHCKEAPWABESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602571 | |
| Record name | Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943111-83-9 | |
| Record name | Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via Carbene Transfer Catalysis
One of the primary synthetic routes to methyl 1-(4-fluorophenyl)cyclopropanecarboxylate involves cyclopropanation of 4-fluorostyrene derivatives using diazo compounds as carbene precursors, catalyzed by transition metal or Lewis acid catalysts.
Catalyst System : Tris(pentafluorophenyl)borane has been reported as an effective catalyst for cyclopropanation reactions involving aryl-substituted alkenes and diazo esters, providing high yields and selectivity.
General Procedure : The reaction typically involves mixing the 4-fluorophenyl-substituted alkene with a diazo ester (e.g., methyl diazoacetate) under inert atmosphere in an appropriate solvent. The catalyst is added to initiate carbene transfer, resulting in cyclopropanecarboxylate formation.
Reaction Conditions : Reactions are generally conducted at ambient to slightly elevated temperatures under inert atmosphere (nitrogen or argon) using dry solvents.
Yields and Purity : Reported isolated yields for analogous methyl cyclopropanecarboxylates range from 80% to 95%, with high purity confirmed by NMR and chromatographic techniques.
Table 1: Typical Cyclopropanation Reaction Parameters
| Parameter | Typical Value/Range |
|---|---|
| Substrate | 4-fluorostyrene or related alkene |
| Carbene Source | Methyl diazoacetate |
| Catalyst | Tris(pentafluorophenyl)borane |
| Solvent | Dichloromethane, toluene, or similar |
| Temperature | 20–40 °C |
| Atmosphere | Nitrogen or argon |
| Reaction Time | 1–6 hours |
| Yield | 80–95% |
| Purity (HPLC/NMR) | >95% |
Preparation via Nitrocyclopropane Intermediates
An alternative approach involves synthesis of nitrocyclopropane intermediates followed by reduction or functional group transformation to yield this compound derivatives.
Methodology : Nitrocyclopropanecarboxylates are prepared by cyclopropanation of alkenes with nitro-substituted carbene precursors. The nitro group can be transformed subsequently to amine or other functionalities.
Example : Methyl 2-(4-fluorophenyl)-1-nitrocyclopropanecarboxylate has been synthesized with well-characterized NMR data, confirming structural identity.
Purification : The products are purified by column chromatography on silica gel, yielding analytically pure compounds.
Hydrolysis and Functional Group Transformation of Carbamoyl Derivatives
This compound can also be prepared as an intermediate in the synthesis of more complex molecules such as cabozantinib, by hydrolysis of carbamoyl-substituted cyclopropanecarboxylates.
Process : Starting from methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate, treatment with inorganic bases such as potassium hydroxide in water at 25–35 °C for several hours leads to hydrolysis and formation of the corresponding acid or ester derivatives.
Reaction Conditions : Potassium hydroxide solution is slowly added to the reaction mixture containing the methyl carbamoyl ester in water, stirred for 4 hours at mild temperatures, followed by acidification with concentrated hydrochloric acid to precipitate the product.
Yield and Purity : This method affords yields around 78% with high purity (HPLC > 99.9%).
Table 2: Hydrolysis Reaction Parameters
| Parameter | Details |
|---|---|
| Starting Material | Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate |
| Base | Potassium hydroxide (KOH) |
| Solvent | Water |
| Temperature | 25–35 °C |
| Reaction Time | 4 hours |
| Acidification | Concentrated HCl |
| Yield | 78% (theoretical) |
| Purity (HPLC) | 99.98% |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Cyclopropanation with diazo esters | 4-fluorostyrene, methyl diazoacetate, tris(pentafluorophenyl)borane catalyst, inert atmosphere | 80–95 | >95 | High selectivity, mild conditions |
| Nitrocyclopropane intermediates | Alkene, nitro carbene precursors, chromatography purification | N/A | High | Used for functional group transformations |
| Hydrolysis of carbamoyl esters | Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate, KOH, water, acidification | 78 | 99.98 | Mild aqueous conditions, preparative scale |
| Stock solution preparation | DMSO, PEG300, Tween 80, water | N/A | N/A | For formulation and biological testing |
Research Findings and Notes
The cyclopropanation catalyzed by tris(pentafluorophenyl)borane is a modern, efficient method offering high yields and stereoselectivity, suitable for synthesizing this compound and analogues.
Hydrolysis of methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate under basic aqueous conditions is a reliable preparative method to obtain the acid or ester derivatives with excellent purity, as demonstrated in patented processes related to cabozantinib synthesis.
Nitrocyclopropane intermediates provide a versatile synthetic handle for further functionalization but require additional steps and purification.
All synthetic procedures emphasize the importance of inert atmosphere, controlled temperature, and careful purification to achieve high purity and yield.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester group undergoes alkaline hydrolysis to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid. This reaction is critical for further derivatization.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiOH, THF/H<sub>2</sub>O, 20°C, 2 h | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | 75–85% |
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt, which is acidified to the free carboxylic acid .
Reduction to Alcohol
The ester group is reduced to a primary alcohol using strong hydride donors.
| Reagent/Conditions | Product | Notes | Source |
|---|---|---|---|
| LiAlH<sub>4</sub>, anhydrous ether, 0°C → reflux | 1-(4-Fluorophenyl)cyclopropanemethanol | Requires strict anhydrous conditions |
Limitations : NaBH<sub>4</sub> is ineffective for ester reduction under standard conditions. The cyclopropane ring remains intact during reduction.
Amidation via Carboxylic Acid Intermediate
The hydrolyzed carboxylic acid undergoes coupling with amines to form amides, a key step in pharmaceutical intermediate synthesis.
Optimization : Coupling agents like EDCI/HOBt improve reaction efficiency by activating the carboxylate as an intermediate oxybenzotriazole ester .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under electrophilic or radical conditions.
Key Observation : Ring-opening via HBr proceeds through protonation at the less substituted cyclopropane carbon, followed by bromide attack . Ozonolysis cleaves the cyclopropane to form a diketone intermediate, further oxidized to glyoxalate.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in limited electrophilic substitution due to deactivation by the fluorine atom.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h | Methyl 1-(3-nitro-4-fluorophenyl)cyclopropanecarboxylate | <5% |
Challenge : The electron-withdrawing fluorine atom directs nitration to the meta position but severely reduces reactivity, leading to low yields.
Oxidative Degradation
The cyclopropane ring is susceptible to oxidative cleavage under strong conditions.
| Reagent/Conditions | Product | Pathway | Source |
|---|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C | 4-Fluorobenzoic acid + CO<sub>2</sub> | Complete oxidation |
Side Reaction : Over-oxidation destroys both the cyclopropane and ester groups, highlighting the need for controlled conditions.
Scientific Research Applications
Chemical Synthesis and Applications
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate serves as a building block in organic synthesis. Its cyclopropane ring structure provides rigidity, which is beneficial for creating complex molecules. The compound can undergo various chemical reactions, including:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Converts the ester group to an alcohol.
- Substitution : Allows for the replacement of the fluorine atom with other functional groups.
Table 1: Common Reactions and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 4-fluorophenylcyclopropanecarboxylic acid |
| Reduction | LiAlH₄, NaBH₄ | 1-(4-fluorophenyl)cyclopropanemethanol |
| Substitution | NaOMe, KCN | Various substituted cyclopropanecarboxylates |
These reactions illustrate the compound's versatility as a precursor in synthetic chemistry.
Biological Research Applications
The biological activity of this compound has been explored in several studies. Its structure allows for interactions with biomolecules, making it a candidate for therapeutic applications.
Potential Therapeutic Properties
- Anti-inflammatory Effects : Investigated for its ability to inhibit cyclooxygenase enzymes, which are involved in prostaglandin synthesis, thus potentially reducing inflammation and pain.
- Analgesic Activity : Preliminary studies indicate it may possess analgesic properties, making it relevant in pain management research .
Case Study: Biological Evaluation
In one study, derivatives of this compound were tested against U937 human myeloid leukemia cells. The results showed effective inhibition of cell proliferation without significant cytotoxicity, highlighting its potential as a lead compound for further drug development .
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for the formulation of advanced materials with specific functionalities.
Table 2: Industrial Uses
| Application Area | Description |
|---|---|
| Material Development | Used in creating polymers with enhanced properties |
| Chemical Processes | Acts as an intermediate in synthesizing other compounds |
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate can be compared with other similar compounds such as:
- Methyl 1-(4-chlorophenyl)cyclopropanecarboxylate
- Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
- Methyl 1-(4-methylphenyl)cyclopropanecarboxylate
These compounds share a similar cyclopropane carboxylate structure but differ in the substituent on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and physical properties.
Biological Activity
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₁₂H₁₁F₁O₂ and a molecular weight of approximately 202.22 g/mol. The compound features a cyclopropane ring substituted with a 4-fluorophenyl moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its structural characteristics:
- Fluorophenyl Group : This group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to biological targets.
- Cyclopropane Ring : Provides rigidity to the molecule, which may improve its pharmacokinetic properties.
- Ester Group Hydrolysis : The ester can undergo hydrolysis, releasing the active carboxylic acid form that interacts with various biological targets, including enzymes involved in inflammation and pain pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are crucial in prostaglandin synthesis, thereby potentially reducing inflammation and pain.
- Analgesic Properties : The compound has been explored for its potential as an analgesic agent, making it relevant for pain management therapies .
Data Table: Summary of Biological Activity
Case Study 1: Analgesic Efficacy
In a recent study examining the analgesic efficacy of this compound, researchers found that administration in animal models resulted in significant pain reduction compared to control groups. The study highlighted the compound's ability to modulate pain pathways effectively, suggesting a mechanism involving COX inhibition.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound. Researchers treated inflammatory models with varying doses of this compound and observed dose-dependent reductions in inflammatory markers. The findings support its potential therapeutic application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl cyclopropanecarboxylate | Cyclopropane ring with carboxylic ester | Lacks fluorine substitution |
| N-(4-Fluorophenyl)cyclopropanecarboxamide | Cyclopropane with an amide group | Different functional group affects biological activity |
| Methyl 1-(phenyl)cyclopropanecarboxylate | Cyclopropane ring with a phenyl substituent | Absence of fluorine may alter pharmacological properties |
The presence of the fluorine atom on the phenyl ring in this compound enhances its lipophilicity and receptor interactions compared to similar compounds, potentially leading to improved efficacy against various diseases.
Q & A
Q. What are the established synthetic routes for Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, and what experimental conditions optimize yield?
- Methodological Answer : A common route involves Michael addition of ethyl acetoacetate to chalcone derivatives under reflux conditions. For example, reacting (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one with ethyl acetoacetate in absolute ethanol and 10% NaOH at reflux for 8 hours yields cyclopropane derivatives. Post-reaction cooling and crystallization are critical for purity . Alternative methods include cyclopropanation via carbene insertion or ring-closing metathesis, though these may require transition-metal catalysts. Optimization focuses on temperature control (80–100°C), solvent polarity (ethanol or THF), and stoichiometric ratios (1:1 for chalcone and nucleophile).
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify cyclopropane ring protons (δ 1.2–1.8 ppm, split into multiplets) and the methyl ester group (δ 3.6–3.8 ppm). Aromatic fluorophenyl protons appear as doublets (δ 7.0–7.5 ppm) due to coupling with fluorine .
- X-ray Crystallography : Resolves stereochemistry and ring conformation. For example, cyclohexenone analogs show puckering parameters (e.g., envelope, half-chair) and dihedral angles between aromatic rings (76–90°), confirming spatial arrangement .
- HPLC-MS : Quantifies purity using reverse-phase columns (e.g., Chromolith) with UV detection at 254 nm. Retention times and mass spectra (e.g., m/z 278 [M+H]) validate molecular identity .
Q. How does the 4-fluorophenyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects , stabilizing the cyclopropane ring via conjugation with the carboxylate group. This reduces ring strain and enhances thermal stability. Steric effects are minimal due to fluorine’s small atomic radius, but para-substitution directs reactivity (e.g., electrophilic substitution at meta positions). Computational studies (DFT) can model charge distribution, while Hammett constants (σ = +0.06) quantify electronic contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between computational predictions and experimental results?
- Methodological Answer : Discrepancies often arise from dynamic disorder or solvent inclusion in crystal lattices. For example, X-ray structures of cyclohexenone derivatives reveal dual conformations (envelope vs. screw-boat) with fractional occupancy refinement (e.g., 68.4%:31.6%) . Mitigation strategies:
Q. What mechanistic insights explain halogen substitution reactions in cyclopropane derivatives under basic conditions?
- Methodological Answer : Sodium alcoholates (e.g., NaOEt) facilitate nucleophilic substitution at cyclopropane carbons. For 1-(4-acetylphenyl)-2,2-dichlorocyclopropane, Cl atoms are replaced by alkoxy groups via S2-like pathways, forming esters. Reaction monitoring via -NMR tracks fluorophenyl group stability, while kinetic studies (variable-temperature HPLC) determine activation energies. Competing pathways (e.g., ring-opening) are minimized by using non-polar solvents (hexane) and controlled stoichiometry .
Q. How can researchers engineer crystal packing to enhance the compound’s solid-state stability for pharmaceutical intermediates?
- Methodological Answer : Cocrystallization with coformers (e.g., succinic acid) introduces hydrogen-bonding networks. For example, weak C–H···O interactions (2.8–3.2 Å) in cyclohexenone derivatives stabilize packing along [100] directions . Polymorph screening (via solvent-drop grinding or slurry methods) identifies stable forms, while DSC/TGA evaluates thermal transitions. Desired properties (hygroscopicity, melting point) are optimized using GRAS solvents (ethanol/water mixtures) .
Q. What strategies address discrepancies in reaction yields between small-scale and pilot-scale syntheses?
- Methodological Answer : Scale-up challenges include mixing inefficiency and heat transfer limitations. Solutions:
- Use flow chemistry for consistent reagent delivery (residence time = 10–15 min at 80°C).
- Implement PAT tools (e.g., in-situ FTIR) to monitor intermediate formation (e.g., enolate species).
- Conduct DoE studies to optimize parameters (temperature, catalyst loading) and identify critical quality attributes (CQAs) .
Data Contradiction Analysis
Q. How to interpret conflicting NMR data suggesting multiple conformers in solution?
- Methodological Answer : Cyclopropane rings exhibit restricted rotation , leading to atropisomerism. Variable-temperature NMR (VT-NMR, -40°C to 120°C) reveals coalescence temperatures for conformers. For example, splitting of methyl ester protons (δ 3.7 ppm) at low temperatures indicates slow interconversion. Dynamic HPLC with chiral columns further resolves enantiomers, while NOESY correlations map spatial proximity between fluorophenyl and cyclopropane protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
